molecular formula C11H19FN2O2 B2687462 (4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034534-26-2

(4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No. B2687462
M. Wt: 230.283
InChI Key: HMVDUOMEQCIOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure analysis of similar compounds is often carried out using techniques such as FT-IR, 1H NMR, 13C NMR, and single crystal XRD studies . Computational analysis, including molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO), are also used .


Chemical Reactions Analysis

The analysis of chemical reactions often involves the use of machine learning-based models to classify enzymatic reactions . These models can predict enzyme commission (EC) numbers associated with reactions, which is essential for understanding and manipulating enzyme functions, biocatalytic processes, and biosynthetic planning .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by various factors. For example, water stress levels can lead to changes in primary and secondary metabolites, essential oil contents, and physical properties .

Scientific Research Applications

Application in Pharmacology

  • Summary of the Application : This compound has been used in the study of equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
  • Methods of Application : The study used nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 as in vitro models. The [3H]uridine uptake study was conducted to understand the inhibitory effects of the compound .
  • Results or Outcomes : The study found that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .

Application in Organic Chemistry

  • Summary of the Application : This compound is an intermediate of terazosin hydrochloride .
  • Methods of Application : It has been used as a reactant for the preparation of pyrazol-3-propanoic acid derivatives .
  • Results or Outcomes : These derivatives have been studied as inhibitors of leukotriene biosynthesis in human neutrophils .

Application in Tyrosinase Inhibition

  • Summary of the Application : This compound has been used in the development of inhibitors of tyrosinase (TYR), a therapeutic strategy for the treatment of hyperpigmentation disorders in humans .
  • Methods of Application : The study involved the design, synthesis, and pharmacophore exploration of new small molecules structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .
  • Results or Outcomes : The study resulted in the discovery of the competitive inhibitor [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone 26 (IC50=0.18 μM) that proved to be 100-fold more active than the reference compound kojic acid (IC50=17.76 μM) .

Application in Chemical Synthesis

  • Summary of the Application : This compound is not intended for human or veterinary use but is available for research use.
  • Methods of Application : While specific methods of application are not detailed, the compound’s availability suggests it may be used in various chemical synthesis processes.
  • Results or Outcomes : The outcomes of these processes would depend on the specific research goals and experimental conditions.

Application in Structure-Activity Relationship Studies

  • Summary of the Application : This compound has been used in structure-activity relationship studies of FPMINT analogues as inhibitors of human equilibrative nucleoside transporters .
  • Methods of Application : The study involved screening a series of FPMINT analogues using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 as in vitro models .
  • Results or Outcomes : The study found that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .

Application in Antimelanogenic Effects

  • Summary of the Application : This compound has been used in the development of competitive tyrosinase inhibitors with antimelanogenic effects .
  • Methods of Application : The study involved the design, synthesis, and pharmacophore exploration of new small molecules structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .
  • Results or Outcomes : The study resulted in the discovery of a competitive inhibitor that proved to be 100-fold more active than the reference compound kojic acid .

Safety And Hazards

The safety and hazards associated with a compound depend on its properties. For example, nanomaterials can have potential toxicity and fire and dust explosion hazards . Pyrophoric chemicals, which ignite spontaneously in air at or below 130°F (54.4°C), are also a concern .

properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O2/c12-2-3-13-4-6-14(7-5-13)11(15)10-1-8-16-9-10/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVDUOMEQCIOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCN(CC2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone

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